REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.C(=O)([O-])[O-].[K+].[K+].[CH2:13](Br)[C:14]#[CH:15]>CO>[CH2:15]([N:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1)[C:14]#[CH:13] |f:1.2.3|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
124 mL
|
Type
|
reactant
|
Smiles
|
C(C#C)Br
|
Type
|
CUSTOM
|
Details
|
while stirring in ice
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled in ice under nitrogen
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
TEMPERATURE
|
Details
|
without cooling
|
Type
|
FILTRATION
|
Details
|
The white suspension was filtered through paper
|
Type
|
WASH
|
Details
|
the solids were washed with MeOH (100 ml)
|
Type
|
CUSTOM
|
Details
|
the MeOH was carefully evaporated
|
Type
|
FILTRATION
|
Details
|
filtered through paper
|
Type
|
CUSTOM
|
Details
|
carefully evaporated
|
Type
|
DISTILLATION
|
Details
|
Finally the oil was distilled at 60° C./16 mbar
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C#C)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |